molecular formula C19H15F2N3O3 B2862934 N-(2,4-difluorophenyl)-4-methoxy-1-(2-methylphenyl)-6-oxopyridazine-3-carboxamide CAS No. 941899-97-4

N-(2,4-difluorophenyl)-4-methoxy-1-(2-methylphenyl)-6-oxopyridazine-3-carboxamide

Cat. No. B2862934
CAS RN: 941899-97-4
M. Wt: 371.344
InChI Key: NATJVOGCADZOCT-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of such a compound would likely involve several steps, starting with the formation of the pyridazine ring, followed by the addition of the various functional groups. The exact method would depend on the starting materials and the specific reactions used .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the pyridazine ring and the various functional groups would likely result in a complex three-dimensional structure .


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on its structure and the conditions under which the reactions are carried out. The presence of the amide, methoxy, and difluorophenyl groups could make it reactive towards certain reagents .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound, such as its melting point, boiling point, solubility, and stability, would be determined by its molecular structure. The presence of the various functional groups could influence these properties .

Scientific Research Applications

Anticancer Implications

The compound has shown potential as an anticancer agent, particularly in targeting specific proteins involved in cancer progression. It has been identified to interact with proteins such as mTOR , EGFR , iNOS , MAP2K1 , FGFR , and TGFB1 . These proteins are involved in pathways that are often dysregulated in cancer, making them valuable targets for therapy. For instance, alterations in EGFR are associated with poor prognoses in various cancers, including glioblastoma and non-small-cell lung cancer .

Antibacterial Activity

Research indicates that derivatives of the compound have been explored for their antibacterial properties. Although not all derivatives may show significant activity, the structural framework of the compound provides a basis for developing new antimicrobial agents . This is crucial in the fight against drug-resistant bacteria.

Enzyme Inhibition

The compound’s structure is conducive to modification, which can lead to the development of enzyme inhibitors. For example, derivatives of this compound could potentially inhibit enzymes like acetylcholinesterase (AChE) , which are relevant in treating conditions like Alzheimer’s disease .

Pharmacological Applications

The compound’s derivatives have shown a range of pharmacological activities, including analgesic, anticonvulsant, antipsychotic, and anticancer effects . This broad spectrum of activity suggests that the compound could be a versatile starting point for the development of various pharmacological agents.

Drug Design and Synthesis

The compound serves as a key intermediate in the synthesis of other pharmacologically active molecules. Its structure allows for straightforward synthesis and high yields, which is advantageous in drug development processes .

Neurological Research

One of the derivatives of the compound has been used in the synthesis of a potent inhibitor of phosphodiesterase 5 (PDE5) , which is an enzyme involved in neurological signaling and has implications in treating disorders like erectile dysfunction .

Safety and Hazards

The safety and hazards associated with this compound would depend on its physical and chemical properties, as well as how it’s used. Proper handling and disposal procedures should be followed to minimize any potential risks .

Future Directions

The future research on this compound could involve further studies on its synthesis, properties, and potential applications. It could also involve testing its effects in biological systems or developing new methods to synthesize it more efficiently .

properties

IUPAC Name

N-(2,4-difluorophenyl)-4-methoxy-1-(2-methylphenyl)-6-oxopyridazine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15F2N3O3/c1-11-5-3-4-6-15(11)24-17(25)10-16(27-2)18(23-24)19(26)22-14-8-7-12(20)9-13(14)21/h3-10H,1-2H3,(H,22,26)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NATJVOGCADZOCT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1N2C(=O)C=C(C(=N2)C(=O)NC3=C(C=C(C=C3)F)F)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15F2N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2,4-difluorophenyl)-4-methoxy-1-(2-methylphenyl)-6-oxopyridazine-3-carboxamide

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